molecular formula C17H14ClNO2 B1289321 7-(Benzyloxy)-4-chloro-6-methoxyquinoline CAS No. 286371-49-1

7-(Benzyloxy)-4-chloro-6-methoxyquinoline

Cat. No. B1289321
Key on ui cas rn: 286371-49-1
M. Wt: 299.7 g/mol
InChI Key: SYKLZPMKNBDEOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06797823B1

Procedure details

Phosphorus oxychloride (14.19 ml) was added to 7-(benzyloxy)-6-methoxy-1,4-dihydro-4-quinolinone (17.16 g), and the mixture was heated under reflux for one hr. The solvent was removed by distillation under the reduced pressure. The residue was dissolved in chloroform, and the solution was made alkaline by the addition of an aqueous sodium hydroxide solution, followed by extraction with chloroform. The chloroform layer was dried over sodium sulfate. The solvent was removed by distillation under the reduced pressure, and the residue was purified by chromatography on silica gel by development with chloroform/acetone (10/1) to give 3.82 g (yield 21%) of the title compound.
Quantity
14.19 mL
Type
reactant
Reaction Step One
Quantity
17.16 g
Type
reactant
Reaction Step One
Yield
21%

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[CH2:6]([O:13][C:14]1[CH:23]=[C:22]2[C:17]([C:18](=O)[CH:19]=[CH:20][NH:21]2)=[CH:16][C:15]=1[O:25][CH3:26])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>>[CH2:6]([O:13][C:14]1[CH:23]=[C:22]2[C:17]([C:18]([Cl:3])=[CH:19][CH:20]=[N:21]2)=[CH:16][C:15]=1[O:25][CH3:26])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
14.19 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
17.16 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C2C(C=CNC2=C1)=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under the reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in chloroform
ADDITION
Type
ADDITION
Details
by the addition of an aqueous sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under the reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica gel by development with chloroform/acetone (10/1)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=C2C(=CC=NC2=C1)Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.82 g
YIELD: PERCENTYIELD 21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.